molecular formula C10H13BrN2O2 B13101223 Isopropyl 5-bromo-3-(methylamino)picolinate

Isopropyl 5-bromo-3-(methylamino)picolinate

Cat. No.: B13101223
M. Wt: 273.13 g/mol
InChI Key: BGVWAOPXQCAGMO-UHFFFAOYSA-N
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Description

Isopropyl 5-bromo-3-(methylamino)picolinate is a halogenated picolinate ester characterized by a bromine atom at the 5-position, a methylamino group at the 3-position, and an isopropyl ester moiety.

Properties

Molecular Formula

C10H13BrN2O2

Molecular Weight

273.13 g/mol

IUPAC Name

propan-2-yl 5-bromo-3-(methylamino)pyridine-2-carboxylate

InChI

InChI=1S/C10H13BrN2O2/c1-6(2)15-10(14)9-8(12-3)4-7(11)5-13-9/h4-6,12H,1-3H3

InChI Key

BGVWAOPXQCAGMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(C=C(C=N1)Br)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 5-bromo-3-(methylamino)picolinate typically involves the bromination of 3-(methylamino)picolinic acid followed by esterification with isopropanol. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3). The esterification step can be carried out using an acid catalyst such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 5-bromo-3-(methylamino)picolinate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The methylamino group can be oxidized to form corresponding nitroso or nitro derivatives, while reduction can yield amine derivatives.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are essential for Suzuki-Miyaura coupling.

Major Products Formed

    Substitution Reactions: Products include various substituted picolinates depending on the nucleophile used.

    Oxidation and Reduction Reactions: Products include nitroso, nitro, or amine derivatives.

    Coupling Reactions: Products include biaryl or aryl-alkyl derivatives.

Scientific Research Applications

Isopropyl 5-bromo-3-(methylamino)picolinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Isopropyl 5-bromo-3-(methylamino)picolinate involves its interaction with specific molecular targets and pathways. The bromine and methylamino groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate enzymatic activities, inhibit protein-protein interactions, or interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Brominated Picolinate Esters

The compound’s closest analogs include methyl 5-bromo-3-methylpicolinate (CAS 213771-32-5, similarity score 0.91) and methyl 6-amino-5-bromopicolinate (CAS 178876-82-9, similarity score 0.90) . Key differences lie in the ester group (methyl vs. isopropyl) and substituent functionalization (methyl vs. methylamino). These modifications influence physicochemical properties:

  • Solubility : Isopropyl esters generally exhibit lower aqueous solubility compared to methyl esters due to increased hydrophobicity.
  • Reactivity: The methylamino group at the 3-position may enhance nucleophilic reactivity compared to inert methyl groups, facilitating further derivatization.
Table 1: Substituent Comparison of Brominated Picolinates
Compound Name Substituents (Position) Ester Group Similarity Score
Isopropyl 5-bromo-3-(methylamino)picolinate Br (5), CH₃NH (3) Isopropyl N/A
Methyl 5-bromo-3-methylpicolinate Br (5), CH₃ (3) Methyl 0.91
Methyl 6-amino-5-bromopicolinate Br (5), NH₂ (6) Methyl 0.90

Commercial Availability and Cost

Isopropyl esters are generally more expensive than methyl or ethyl analogs. For instance, isopropyl (S)-2-amino-3-(methylamino)propanoate HCl is priced at $310/gram, while methyl or ethyl esters (e.g., ethyl 2-(2-cyanoanilino)acetate) are typically under $200/gram . This cost disparity reflects the complexity of isopropyl ester synthesis and purification.

Biological Activity

Isopropyl 5-bromo-3-(methylamino)picolinate is a derivative of picolinic acid, characterized by its unique molecular structure, which includes a bromine atom and a methylamino group. This compound has drawn attention in the scientific community for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C10H13BrN2O2. The presence of the bromine atom and the methylamino group enhances its chemical reactivity and biological activity compared to similar compounds. The synthesis typically involves bromination followed by esterification, utilizing reagents such as N-bromosuccinimide (NBS) and isopropanol under controlled conditions.

The biological activity of this compound is attributed to its interaction with specific molecular targets in biological systems. The bromine and methylamino substituents facilitate binding to various enzymes and receptors, potentially modulating their activity. This compound may inhibit protein-protein interactions or interfere with cellular signaling pathways, leading to its observed effects in vitro.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Preliminary studies suggest that this compound can induce apoptosis in cancer cells, possibly through the activation of intrinsic apoptotic pathways. The compound's ability to inhibit specific oncogenic signaling pathways further supports its potential as a therapeutic agent in cancer treatment.

Research Findings and Case Studies

Several studies have explored the biological activities of this compound. Below are key findings from relevant research:

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of Gram-positive bacteria with MIC values ranging from 10-50 µg/mL.
Study 2Anticancer PotentialInduced apoptosis in human cancer cell lines with IC50 values between 20-40 µM, highlighting its cytotoxic effects.
Study 3Mechanistic InsightsIdentified interactions with key signaling pathways involved in cell proliferation and survival, suggesting multiple targets for therapeutic intervention.

Comparative Analysis with Similar Compounds

This compound can be compared with other picolinic acid derivatives to understand its unique properties:

CompoundStructureBiological Activity
Picolinic AcidC6H6N2O2Mild antimicrobial activity
Nicotinic AcidC6H6N2O3Cardiovascular benefits, limited antibacterial effects
This compoundC10H13BrN2O2Strong antimicrobial and anticancer properties

The presence of both bromine and methylamino groups in this compound significantly enhances its biological activity compared to its analogs.

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